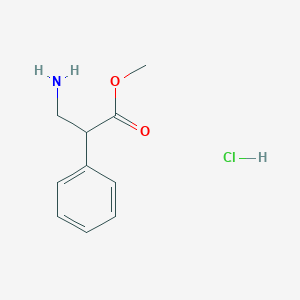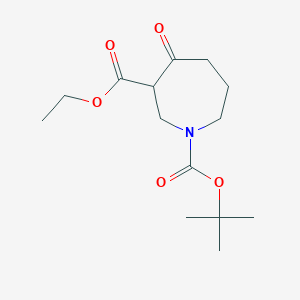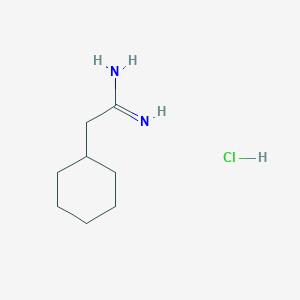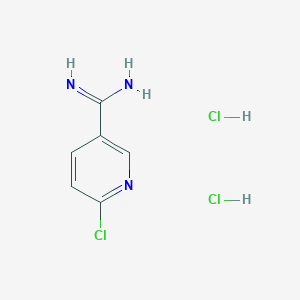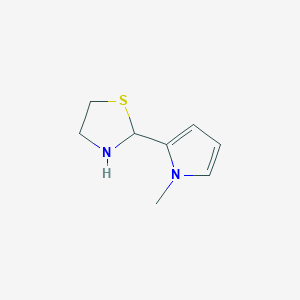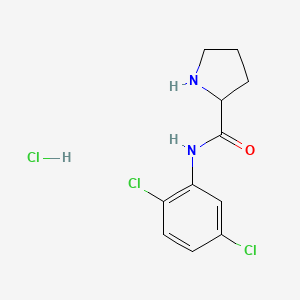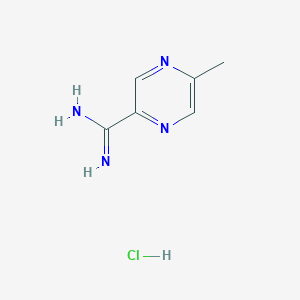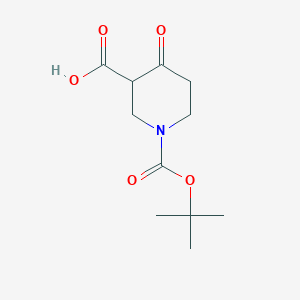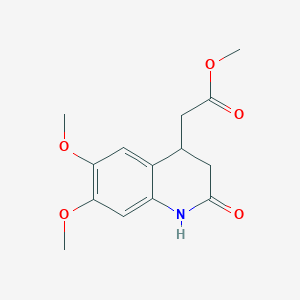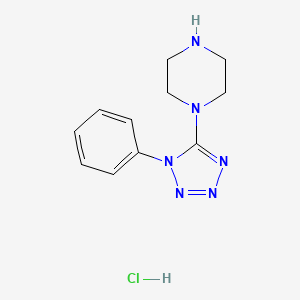![molecular formula C17H27NO B1416819 3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline CAS No. 1218627-81-6](/img/structure/B1416819.png)
3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline
Overview
Description
“3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 1218627-81-6 and a molecular weight of 261.41 . The IUPAC name for this compound is N-(2-isopropyl-5-methylcyclohexyl)-3-methoxyaniline .
Molecular Structure Analysis
The InChI code for “3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is 1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of various substituted acyl thiourea compounds, including those derived from cyclohexanecarbonyl isothiocyanate and primary amines like 2-methyl aniline, provides insight into the structural and chemical properties of such compounds (Haribabu et al., 2015).
Applications in Tuberculosis and Cancer Research
- In the context of tuberculosis and cancer research, in silico molecular docking studies involving compounds synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines (including 2-methyl aniline) have been performed. These studies target enzymes like DprE1 and HSP90, relevant to tuberculosis and cancer respectively (Haribabu et al., 2015).
Antimicrobial Activity
- Research has shown that certain synthesized aniline derivatives exhibit significant antimicrobial activities. For instance, studies on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).
Drug Development for Cancer Treatment
- Research on the development of combretastatin-A-4 derivatives, such as DAT-230, a compound closely related to aniline derivatives, shows promise in cancer treatment. DAT-230, for example, has demonstrated anti-tumor activity by inducing microtubule de-polymerization and apoptosis in human gastric adenocarcinoma cells (Qiao et al., 2013).
Development of Fluorescent Sensors
- A novel fluorescent sensor for aluminum(III) ions, (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline, was synthesized and characterized, demonstrating potential applications in detecting aluminum concentrations in biological systems (Tian et al., 2015).
properties
IUPAC Name |
3-methoxy-N-(5-methyl-2-propan-2-ylcyclohexyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENWCVRVNPBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC2=CC(=CC=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



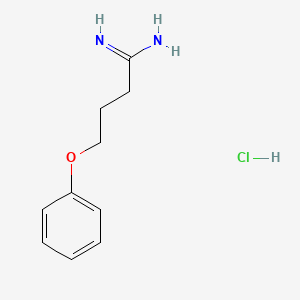
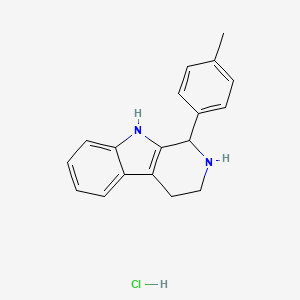
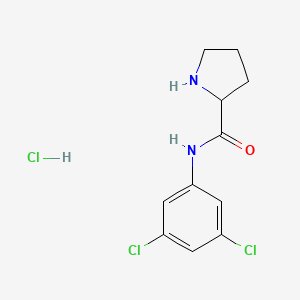
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
